An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Cyanate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Cyanate
For Researchers, Scientists, and Drug Development Professionals
Ethyl cyanate (B1221674) (C₂H₅OCN) is a reactive organic compound belonging to the cyanate ester family. Its unique chemical structure, featuring an electrophilic carbon atom within the cyanate group, governs its reactivity and makes it a subject of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical properties and reactivity of ethyl cyanate, with a focus on data-driven insights and detailed experimental methodologies.
Core Chemical Properties
Ethyl cyanate is a volatile and reactive molecule. While extensive experimental data for some of its physical properties are limited, the following table summarizes its key chemical and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO | PubChem CID: 533706[1] |
| Molecular Weight | 71.08 g/mol | PubChem CID: 533706[1] |
| CAS Number | 627-48-5 | PubChem CID: 533706[1] |
| Boiling Point | ~124 °C (estimated) | LookChem[2] |
| Melting Point | 162 °C (decomposes) | LookChem[2] |
| Density | ~0.890 g/cm³ | Benchchem[3] |
| Refractive Index | ~1.3788 | LookChem[2] |
| Solubility | Data not readily available. Expected to be soluble in organic solvents. |
Synthesis of Ethyl Cyanate
A common method for the synthesis of alkyl cyanates involves the reaction of an alkyl halide with a cyanate salt. The ambident nature of the cyanate ion (OCN⁻) can lead to the formation of both alkyl cyanates and alkyl isocyanates. The choice of cation in the cyanate salt is crucial in directing the regioselectivity of the reaction, with silver cyanate often favoring the formation of the cyanate ester.[3]
Experimental Protocol: Synthesis from Ethyl Iodide and Silver Cyanate
This protocol is based on the general method for the synthesis of alkyl cyanates from alkyl halides and silver cyanate.
Materials:
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Ethyl iodide (C₂H₅I)
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Silver cyanate (AgOCN)
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Anhydrous ether (or another suitable inert solvent)
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Stirring apparatus
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Reaction flask
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Filtration apparatus
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Distillation apparatus
Procedure:
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In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend silver cyanate in anhydrous ether.
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Cool the suspension in an ice bath with stirring.
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Slowly add a solution of ethyl iodide in anhydrous ether to the cooled suspension.
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Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography or gas chromatography).
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Upon completion, filter the reaction mixture to remove the silver iodide precipitate.
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Carefully remove the solvent from the filtrate under reduced pressure.
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Purify the crude ethyl cyanate by distillation under reduced pressure to obtain the final product.
Logical Relationship for Synthesis:
Synthesis of Ethyl Cyanate
Chemical Reactivity
The reactivity of ethyl cyanate is primarily dictated by the electrophilic character of the carbon atom in the cyanate group (-OCN). This makes it susceptible to attack by a variety of nucleophiles.
Hydrolysis
Ethyl cyanate can undergo hydrolysis under both acidic and basic conditions to yield ethyl alcohol and cyanic acid.[3]
Reaction Scheme:
C₂H₅OCN + H₂O → C₂H₅OH + HNCO
Alcoholysis
The reaction of ethyl cyanate with alcohols, known as alcoholysis, leads to the formation of carbamates (urethanes). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the cyanate group.[3]
Reaction Scheme:
C₂H₅OCN + R'OH → C₂H₅O(C=NH)OR'
Reaction with Amines
Primary and secondary amines react readily with cyanate esters to form isoureas as initial products. These reactions can be vigorous, especially with alkyl amines.[4] The isourea can then undergo further reactions, such as cyclotrimerization.
Reaction Workflow:
Reaction with Amines
Thermal Decomposition
Role in Drug Development and Biological Systems
Currently, there is a lack of specific research directly implicating ethyl cyanate in biological signaling pathways or as a key pharmacophore in drug development. The high reactivity of the cyanate ester group may contribute to non-specific interactions in biological systems, potentially leading to cytotoxicity. However, the cyano group, in general, is a versatile functional group in drug design, often used to modulate polarity and electronic properties.[8] Further research is needed to explore the potential of the cyanate ester functional group in medicinal chemistry. Studies on the cytotoxicity of related compounds, such as poly(alkyl cyanoacrylate) nanoparticles, have been conducted, but direct data on simple alkyl cyanates like ethyl cyanate is scarce.[9][10]
Conclusion
Ethyl cyanate is a reactive molecule with a rich, yet not fully explored, chemistry. Its electrophilic nature makes it a target for various nucleophilic reactions, offering potential for synthetic applications. However, a comprehensive understanding of its properties and reactivity is hampered by the limited availability of specific experimental data. Further research into the precise physical properties, detailed reaction mechanisms, and potential biological activities of ethyl cyanate is warranted to fully unlock its potential in both chemistry and life sciences.
References
- 1. Ethyl cyanate | C3H5NO | CID 533706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Cyanate ester - Wikipedia [en.wikipedia.org]
- 9. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
